molecular formula C18H21N7O2 B12246426 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine

Cat. No.: B12246426
M. Wt: 367.4 g/mol
InChI Key: YMPUIEWYXXKQCR-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the triazole moiety, and the final coupling with piperidine. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone

InChI

InChI=1S/C18H21N7O2/c26-18(17-19-11-20-22-17)24-7-5-12(6-8-24)10-27-16-4-3-15-21-14(13-1-2-13)9-25(15)23-16/h3-4,9,11-13H,1-2,5-8,10H2,(H,19,20,22)

InChI Key

YMPUIEWYXXKQCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=NC=NN5

Origin of Product

United States

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